Helvolic acid

描述

Helvolic acid is a well-known fungal metabolite that inhibits protein synthesis through elongation factor G on the bacterial ribosome . It was originally isolated from the culture medium of Aspergillus fumigatus . It is a fusidane antibacterial compound with activity against Gram-positive bacteria .

Synthesis Analysis

The biosynthesis of helvolic acid involves a stepwise introduction of nine genes from the proposed gene cluster for helvolic acid into Aspergillus oryzae NSAR1 . This enables the isolation of helvolic acid and its 21 derivatives . The biosynthetic gene cluster (BGC) responsible for helvolic acid synthesis in S. oryzae was identified based on Antibiotics & Secondary Metabolite Analysis Shell (antiSMASH) analysis .

Molecular Structure Analysis

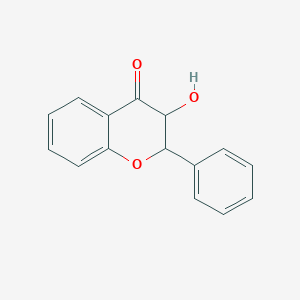

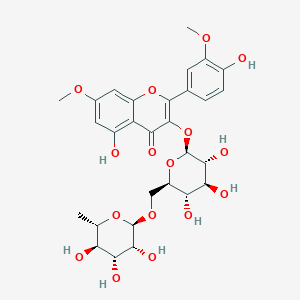

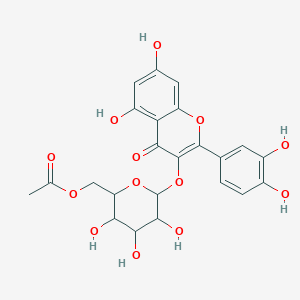

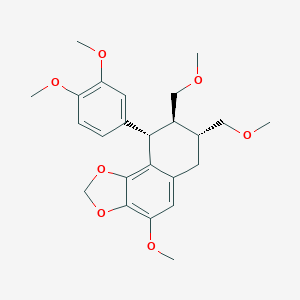

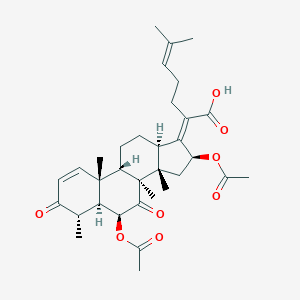

The molecular formula of Helvolic acid is C33H44O8 . The molecular weight is 568.71 . The structure of helvolic acid was elucidated via HR-MS, extensive 1D and 2D NMR analysis .

Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of helvolic acid include an unusual C-4 demethylation process mediated by a promiscuous short-chain dehydrogenase/reductase (HelC) and a cytochrome P450 enzyme (HelB1), which is distinct from the common sterol biosynthesis .

Physical And Chemical Properties Analysis

The molecular weight of Helvolic acid is 568.7 g/mol . More detailed physical and chemical properties are not available in the retrieved data.

科学研究应用

Fungal Infection of Insects

- Scientific Field : Mycology

- Application Summary : Helvolic acid (HA) is produced by the insect pathogen Metarhizium robertsii and contributes to the fungal infection of insects .

- Methods of Application : The core oxidosqualene cyclase gene in Metarhizium was deleted, and the survival rates of insects treated with the wild type and the gene-rescued strain were compared .

- Results : Loss of HA production substantially impaired fungal spore germination and membrane penetration abilities . HA production could assist the fungus to suppress the Drosophila cuticular microbiomes by exerting a bacteriostatic rather than bactericidal effect .

Antibacterial Activities

- Scientific Field : Microbiology

- Application Summary : New helvolic acid derivatives with antibacterial activities were isolated from the endophytic fungus Sarocladium oryzae DX-THL3 .

- Methods of Application : The structures of the new compounds were elucidated via HR-MS, extensive 1D and 2D NMR analysis and comparison with reported data .

- Results : Compounds exhibited potent antibacterial activities. In particular, sarocladilactone B, helvolinic acid and 6-desacetoxy-helvolic acid exhibited strong Staphylococcus aureus inhibitory activity .

Agriculture and Medicine Industry

- Scientific Field : Agriculture and Medicine

- Application Summary : Helvolic acid has strong antimicrobial activity and shows great potential applications in agriculture and medicine industry .

Antibiotics

- Scientific Field : Pharmacology

- Application Summary : Helvolic acid is one of the most representative fusidane-type antibiotics, exhibiting potent activity against Gram-positive bacteria .

- Results : Fusidic acid, a fusidane-type antibiotic like helvolic acid, has been used to treat staphylococcal skin infections in Europe for nearly 60 years .

未来方向

Helvolic acid and its derivatives have shown potent antibacterial activities . In particular, some derivatives exhibited strongly Staphylococcus aureus inhibitory activity . These findings suggest that helvolic acid and its derivatives could be further explored for their potential as antibacterial agents.

属性

IUPAC Name |

(2Z)-2-[(4S,5S,6S,8S,9S,10R,13R,14S,16S)-6,16-diacetyloxy-4,8,10,14-tetramethyl-3,7-dioxo-5,6,9,11,12,13,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44O8/c1-17(2)10-9-11-21(30(38)39)26-22-12-13-25-31(6)15-14-23(36)18(3)27(31)28(41-20(5)35)29(37)33(25,8)32(22,7)16-24(26)40-19(4)34/h10,14-15,18,22,24-25,27-28H,9,11-13,16H2,1-8H3,(H,38,39)/b26-21-/t18-,22+,24+,25+,27-,28+,31-,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFZYGLOIJNNRM-OAJDADRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)C3(C(C2(C=CC1=O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@@H](C(=O)[C@]3([C@H]([C@]2(C=CC1=O)C)CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017874 | |

| Record name | Helvolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Helvolic acid | |

CAS RN |

29400-42-8 | |

| Record name | Helvolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29400-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Helvolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029400428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Helvolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HELVOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZX54GS8AH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。